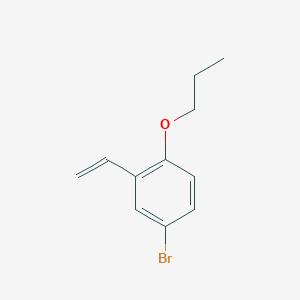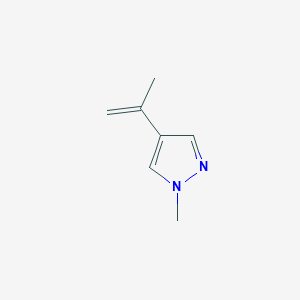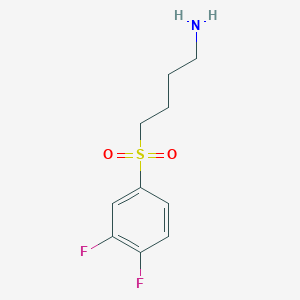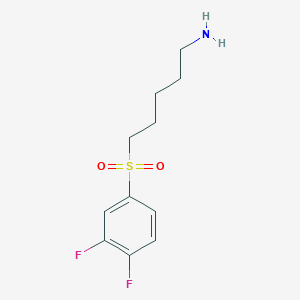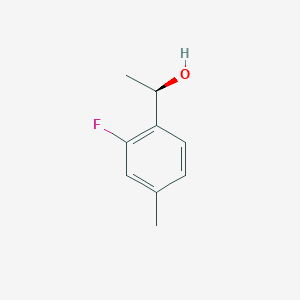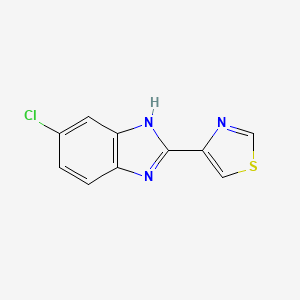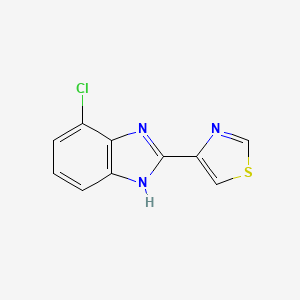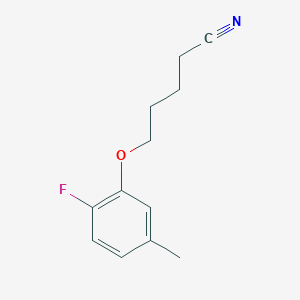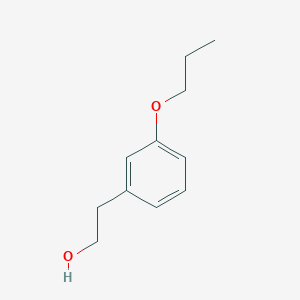
2-(3-propoxyphenyl)ethanol
Overview
Description
2-(3-Propoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol It is characterized by the presence of a phenyl ring substituted with a propoxy group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-propoxybenzaldehyde with a suitable reducing agent to yield the desired alcohol . Another method includes the use of Grignard reagents, where 3-propoxybenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of 3-propoxybenzaldehyde or other suitable intermediates under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Propoxyphenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding alkane or ether, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 3-Propoxybenzaldehyde, 3-propoxybenzoic acid
Reduction: 3-Propoxyphenylmethane, 3-propoxyphenylether
Substitution: 3-Propoxyphenyl chloride, 3-propoxyphenyl bromide
Scientific Research Applications
2-(3-Propoxyphenyl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and receptors involved in various biochemical processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Phenoxyethanol: Similar in structure but with a phenoxy group instead of a propoxy group.
Benzyl alcohol: Lacks the propoxy group and has a simpler structure.
3-Propoxybenzyl alcohol: Similar but with a different position of the hydroxyl group.
Uniqueness: 2-(3-Propoxyphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy group enhances its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(3-propoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-8-13-11-5-3-4-10(9-11)6-7-12/h3-5,9,12H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPYIRPLRVWLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

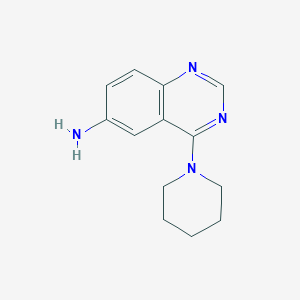
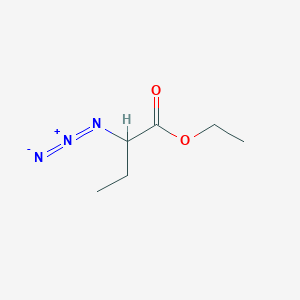
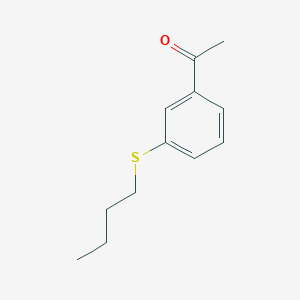
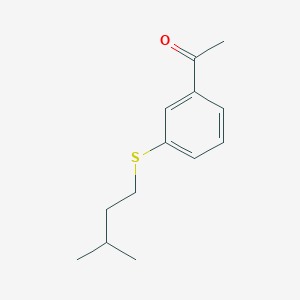
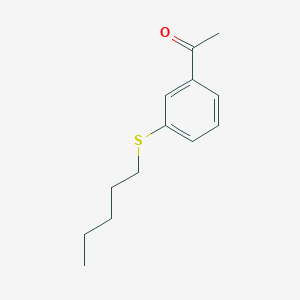
![1-[3-(n-Butylthio)phenyl]ethanol](/img/structure/B7896349.png)
